Beta propanolácticas
Beta Propiolactones are a class of organic compounds characterized by the presence of a lactone ring attached to a beta-carbon atom in an R group, typically a lower alkyl or other hydrocarbon group. These compounds are versatile and exhibit a range of potential applications due to their structural diversity.
Structurally, Beta propiolactones can be synthesized through various methods including ring-opening reactions of alpha,beta-unsaturated esters or lactones. Their chemical stability, reactivity, and solubility properties make them valuable in the pharmaceutical and cosmetic industries. In pharmaceuticals, they are often used as intermediates for drug synthesis due to their ability to participate in Friedel-Crafts alkylation reactions. Additionally, these compounds have found applications in the development of surfactants and emulsifiers owing to their hydrophilic-lipophilic balance.
In cosmetics, Beta propiolactones can serve as stabilizers or solubilizing agents for active ingredients, ensuring their effective delivery into skin tissues. However, it's important to note that handling these chemicals requires appropriate safety measures due to potential irritancy and toxicity concerns.
Overall, the unique chemical structure of Beta propiolactones makes them indispensable in various fields of organic synthesis and material science.

Estructura | Nombre químico | CAS | MF |
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3-(hydroxymethyl)-3-methyloxetan-2-one | 45511-67-9 | C5H8O3 |
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2-Oxetanone, 3-methyl-4-(1,3,5,7-tetramethyloctyl)-, (3R,4R)- | 845639-46-5 | C16H30O2 |
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2-Oxetanone,4-(3-oxobutyl)- | 153333-40-5 | C7H10O3 |
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3-Methyloxetan-2-one | 1823-54-7 | C4H6O2 |
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| 79930-61-3 | C7H11O2Cl |
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(R)-β-Butyrolactone | 32082-74-9 | C4H6O2 |
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b-Propiolactone | 57-57-8 | C3H4O2 |
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2-Oxetanone, 3,3,4,4-tetramethyl- | 10008-69-2 | C7H12O2 |
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4-(bromomethyl)oxetan-2-one | 33282-42-7 | C4H5O2Br |
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4-(aminomethyl)oxetan-2-one | 2092719-81-6 | C4H7NO2 |
Literatura relevante
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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